2-Furanpropanoic acid, alpha-amino-5-methyl-

説明

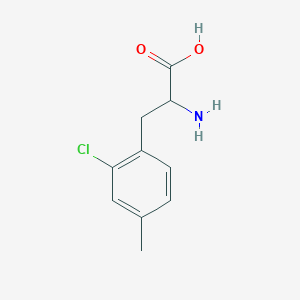

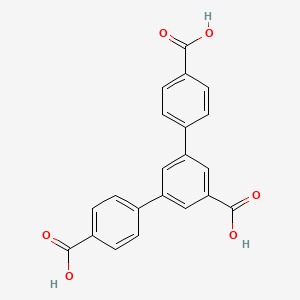

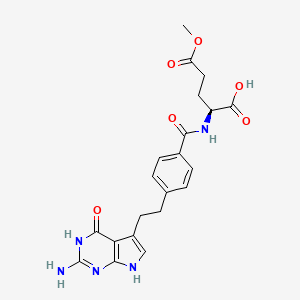

Molecular Structure Analysis

The molecular structure of “2-Furanpropanoic acid, alpha-amino-5-methyl-” can be represented by the InChI string:1S/C7H9NO3/c1-5(7(10)11)4-6-2-3-8-9-6/h2-3,5H,4H2,1H3,(H,10,11) . This indicates the presence of a furan ring, a carboxylic acid group, and an amino group in the molecule.

科学的研究の応用

Antibacterial Activity

Furan derivatives, including 2-Furanpropanoic acid, alpha-amino-5-methyl-, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents. This is particularly important in the fight against microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Sustainable Chemicals

Furans and their derivatives, including 2-Furanpropanoic acid, alpha-amino-5-methyl-, have been used in a wide range of industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . They have made steady, impressive, and progressive impacts over the last 9 decades .

Synthesis of Polymers

One of the derivatives of furan, 2,5-furandicarboxylic acid, is used in the synthesis of polymers such as polyethylene furanoate . This suggests that 2-Furanpropanoic acid, alpha-amino-5-methyl- could potentially be used in similar applications.

Crystal Structure Studies

The compound has been used in crystal structure studies . For example, the crystal structure of (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazinyl) methaniminium nitrate monohydrate, a derivative of 2-amino-3-(5-methylfuran-2-yl)propanoic acid, has been studied .

Drug Synthesis

Guanidine groups, which can be formed from 2-amino-3-(5-methylfuran-2-yl)propanoic acid, have good stability and strong physiological activity, and are used as intermediates in the synthesis of drugs . Schiff base compounds and their metal complexes, which can also be formed from this compound, are used in medicine .

Antiviral Activity

Indole derivatives, which can potentially be synthesized from 2-amino-3-(5-methylfuran-2-yl)propanoic acid, have been found to possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

DNA Cleavage Activity

Indole derivatives like tryptophan and tryptamine, which can potentially be synthesized from 2-amino-3-(5-methylfuran-2-yl)propanoic acid, were investigated for DNA cleaving activity . This suggests that 2-amino-3-(5-methylfuran-2-yl)propanoic acid could potentially be used in similar applications.

Anti-HIV Activity

Indole derivatives, which can potentially be synthesized from 2-amino-3-(5-methylfuran-2-yl)propanoic acid, have been found to possess anti-HIV activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported as anti-HIV-1 .

将来の方向性

One study suggests that omega-3 fatty acids may be precursors of a similar compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) . This suggests potential future research directions in understanding the metabolic pathways from omega-3 fatty acids to compounds like “2-Furanpropanoic acid, alpha-amino-5-methyl-”.

作用機序

Target of Action

The primary targets of 2-Furanpropanoic acid, alpha-amino-5-methyl-, also known as 2-amino-3-(5-methylfuran-2-yl)propanoic acid, are reactive oxygen free radicals . These radicals are unstable molecules that can cause damage to cells in the body, leading to a variety of diseases.

Mode of Action

This compound interacts with its targets by scavenging reactive oxygen free radicals . This means it neutralizes these harmful molecules, preventing them from causing oxidative stress-induced damage .

Biochemical Pathways

It’s known that the compound is a metabolite of furan fatty acids . These acids are found in microorganisms, plants, and fish . The compound’s metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been identified as a prominent metabolite following the consumption of either fish oil, fish oil fatty acid-ethyl esters or diets rich in fish .

Pharmacokinetics

It’s known that the compound is found in plasma and urine of humans after consumption of foods containing furan fatty acids .

Result of Action

The primary result of the compound’s action is the alleviation of oxidative stress-induced damage . By scavenging reactive oxygen free radicals, the compound helps to protect cells from damage. The relationships of its metabolite cmpf with diabetes and chronic kidney disease remain controversial .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the diet, such as omega-3 fatty acids, can affect the levels of this compound in the body

特性

IUPAC Name |

2-amino-3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENSHRUWWZMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furanpropanoic acid, alpha-amino-5-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)

![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)

![1-((3S,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-3,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B3320813.png)

![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)